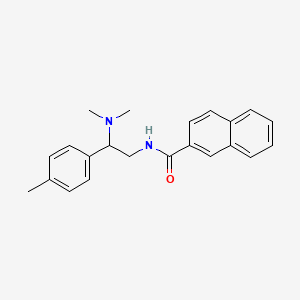

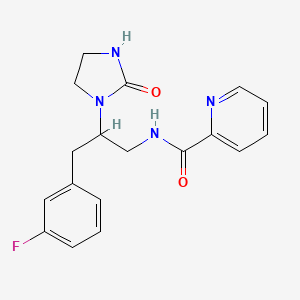

N-(2-(dimethylamino)-2-(p-tolyl)ethyl)-2-naphthamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

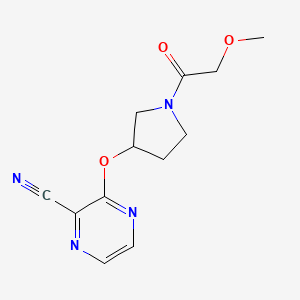

N-(2-(dimethylamino)-2-(p-tolyl)ethyl)-2-naphthamide, also known as DMNPE-caged compound, is a photoactivatable compound that has been widely used in scientific research. This compound is a derivative of naphthamide and contains a caged amine group that can be activated by light. The use of DMNPE-caged compounds has revolutionized the field of neuroscience and has allowed researchers to study the function of specific molecules and pathways in a precise and controlled manner.

Applications De Recherche Scientifique

Alzheimer's Disease Imaging

One significant application of derivatives related to N-(2-(dimethylamino)-2-(p-tolyl)ethyl)-2-naphthamide is in the imaging of Alzheimer's disease. The derivative [18F]FDDNP, a hydrophobic radiofluorinated compound, has been utilized in positron emission tomography (PET) to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients. This technique aids in the diagnostic assessment and monitoring of treatment response in Alzheimer's disease patients (Shoghi-Jadid et al., 2002).

Photopolymerization Initiators

Derivatives of N-(2-(dimethylamino)ethyl)-1,8-naphthalimide have been synthesized and found effective as one-component free radical photoinitiators or in multi-component photoinitiating systems for free radical or cationic photopolymerization. These derivatives exhibit high efficiency under various LED irradiations, making them suitable for applications in photopolymerization, including 3D printing and the synthesis of interpenetrated polymer networks (Zhang et al., 2018).

Structural and Molecular Studies

Research on similar naphthamide compounds has contributed to the understanding of molecular structures and interactions. For example, studies on the title compound "Diethyl 2,2′-[(5-dimethylamino-1-naphthyl)sulfonylimino]diacetate" revealed insights into weak intermolecular C—H⋯O hydrogen bonding forming a three-dimensional network, showcasing the importance of such compounds in structural chemistry (Zhang et al., 2009).

Hydrolytic Stability of Polymers

The hydrolytic stability of polymers such as poly(2-(dimethylamino)ethyl methacrylate) has been investigated, demonstrating the importance of understanding polymer degradation pathways for applications in biomedicine and materials science. This research provides foundational knowledge for the development of more stable polymeric materials (Wetering et al., 1998).

Propriétés

IUPAC Name |

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O/c1-16-8-10-18(11-9-16)21(24(2)3)15-23-22(25)20-13-12-17-6-4-5-7-19(17)14-20/h4-14,21H,15H2,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZLFVZLDIFILM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C2=CC3=CC=CC=C3C=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(2-methylphenyl)thiosemicarbazide](/img/structure/B2651167.png)

![2-[cyano(4-fluoro-3-nitrophenyl)amino]-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2651173.png)

![2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B2651182.png)

![N-(2,4-dimethylphenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2651185.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2651187.png)